N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
CAS No.: 946204-73-5
Cat. No.: VC11913541
Molecular Formula: C18H17Cl2NO3
Molecular Weight: 366.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946204-73-5 |
|---|---|
| Molecular Formula | C18H17Cl2NO3 |
| Molecular Weight | 366.2 g/mol |
| IUPAC Name | N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
| Standard InChI | InChI=1S/C18H17Cl2NO3/c1-18(2)9-11-4-3-5-15(17(11)24-18)23-10-16(22)21-14-8-12(19)6-7-13(14)20/h3-8H,9-10H2,1-2H3,(H,21,22) |
| Standard InChI Key | CNUOEJQLFPTERY-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C |
| Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C |
Introduction
N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic compound characterized by its complex structure, which includes a dichlorophenyl group and a benzofuran moiety. The molecular formula of this compound is C_{18}H_{17}Cl_{2}NO_{3}, and it features notable functional groups such as an acetamide and ether linkages . The presence of chlorine atoms in the phenyl ring enhances its biological activity and lipophilicity, making it of interest in pharmaceutical research.
Potential Therapeutic Applications
-
Antimicrobial and Antifungal Properties: The benzofuran ring system, a core structure in this compound, is known for its presence in natural products with various biological activities, including antibacterial and antifungal properties.
-
Cancer Research: Dichlorophenyl moieties are found in some bioactive molecules with anti-cancer properties, suggesting potential applications in oncology.
Interaction Studies
Interaction studies are crucial for understanding how N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide interacts with biological systems. Key areas of investigation include molecular docking studies to assess binding modes with receptors.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-chlorophenyl)-3-hydroxy-N-methylbenzamide | Contains a hydroxy group instead of an ether | Known for analgesic properties |
| 4-(dimethylamino)phenol | Similar aromatic ring structure | Exhibits strong antioxidant activity |
| 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one | Contains a ketone group | Used as an intermediate in pharmaceuticals |
| N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide | Dichlorophenyl and benzofuran moieties | Potential therapeutic applications in oncology and antimicrobial fields |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume